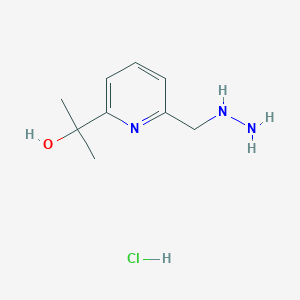
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClN3O. It is a derivative of pyridine and contains both hydrazinyl and hydroxyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-(6-bromopyridin-2-yl)propan-2-ol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylmethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with receptor sites, modulating biological pathways. These interactions make it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of a hydrazinyl group.
2-(Pyridin-2-yl)propan-2-amine hydrochloride: Contains an amine group instead of a hydrazinyl group.
Uniqueness
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is unique due to its combination of hydrazinyl and hydroxyl functional groups, which provide distinct reactivity and interaction profiles. This makes it particularly useful in the synthesis of complex molecules and in biological studies where specific interactions are required .
Propriétés
Formule moléculaire |
C9H16ClN3O |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
2-[6-(hydrazinylmethyl)pyridin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-9(2,13)8-5-3-4-7(12-8)6-11-10;/h3-5,11,13H,6,10H2,1-2H3;1H |
Clé InChI |
DMKMMYXRSONNDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC(=N1)CNN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


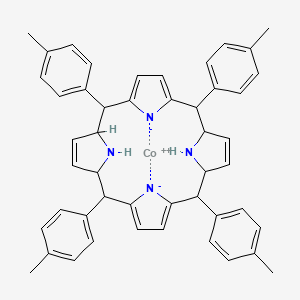
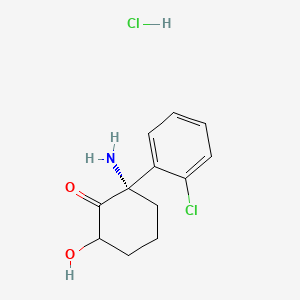

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
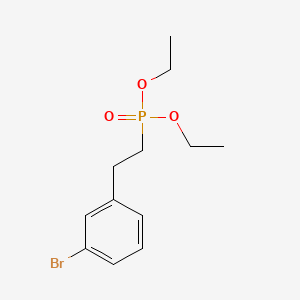
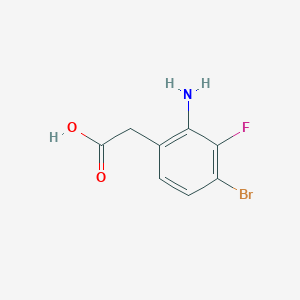
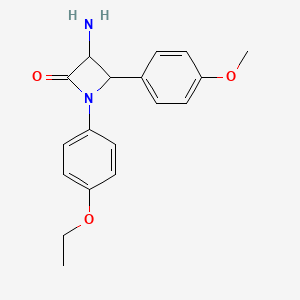
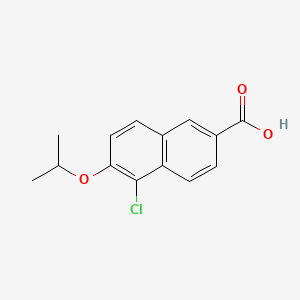
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
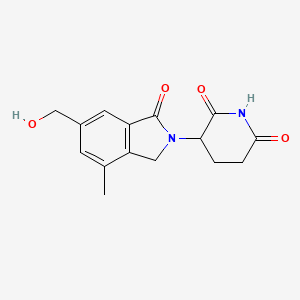

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)

![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
